1-(1h-Pyrazol-1-yl)acetone

Organic Synthesis Medicinal Chemistry Building Block Chemistry

1-(1H-Pyrazol-1-yl)acetone, also known as 1-(1H-pyrazol-1-yl)propan-2-one or N-acetonylpyrazole (CAS 64882-48-0), is a heterocyclic ketone with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. The compound consists of a pyrazole ring N-linked to an acetonyl group, featuring a reactive ketone functionality and a 2-carbon spacer between the heterocycle and carbonyl.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 64882-48-0
Cat. No. B3148524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1h-Pyrazol-1-yl)acetone
CAS64882-48-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=CC=N1
InChIInChI=1S/C6H8N2O/c1-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
InChIKeyVEHXUIISDCBVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazol-1-yl)acetone (CAS 64882-48-0): Technical Baseline and Class Identity for Procurement-Scale Evaluation


1-(1H-Pyrazol-1-yl)acetone, also known as 1-(1H-pyrazol-1-yl)propan-2-one or N-acetonylpyrazole (CAS 64882-48-0), is a heterocyclic ketone with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . The compound consists of a pyrazole ring N-linked to an acetonyl group, featuring a reactive ketone functionality and a 2-carbon spacer between the heterocycle and carbonyl [1]. This structure places it within the broader class of N-alkylated pyrazole ketones, which serve as versatile intermediates in medicinal chemistry, agrochemical development, and materials science [2]. As a research-grade building block, it is available from multiple chemical suppliers in quantities ranging from 50 mg to 5 g, with typical purity specifications of 95% .

1-(1H-Pyrazol-1-yl)acetone: Why In-Class N-Substituted Pyrazole Ketones Cannot Be Interchanged Without Qualification


Among N-substituted pyrazole ketones, structural variations in the spacer length and carbonyl substitution pattern produce distinct reactivity profiles that preclude simple interchange. 1-(1H-Pyrazol-1-yl)acetone features a methylene-spaced acetonyl group (C2 spacer between nitrogen and carbonyl), which differs fundamentally from the directly N-acetylated analog 1-(1H-pyrazol-1-yl)ethanone (CAS 10199-64-1, spacer length = 1) [1]. This spacer length directly impacts molecular flexibility (rotatable bond count: 2 vs. 1), steric accessibility of the ketone, and the compound's behavior in nucleophilic addition or condensation reactions [2]. Additionally, the presence of the α-methylene group introduces a distinct site for deprotonation and subsequent functionalization, enabling synthetic transformations not accessible to N-acetylpyrazoles [3]. Furthermore, the 1-substitution pattern on the pyrazole ring (as opposed to 3-, 4-, or 5-substitution) governs electronic distribution and regioselectivity in downstream reactions [4]. These structural distinctions translate into measurable differences in reactivity, physicochemical properties, and synthetic outcomes that directly impact procurement decisions.

1-(1H-Pyrazol-1-yl)acetone (CAS 64882-48-0): Quantified Differential Evidence for Scientific Selection


Structural Differentiation: C2 Spacer Length Enables Distinct Synthetic Transformations Not Possible with N-Acetylpyrazole

1-(1H-Pyrazol-1-yl)acetone differs from the closest structural analog, 1-(1H-pyrazol-1-yl)ethanone (1-acetylpyrazole, CAS 10199-64-1), by the presence of a methylene spacer (C2 spacer) between the pyrazole nitrogen and the carbonyl group, versus the direct N-acetyl linkage (C1 spacer) in the comparator [1]. This structural difference yields a rotatable bond count of 2 versus 1, and a molecular weight of 124.14 versus 110.12 g/mol [1]. This C2 spacer introduces an α-methylene group that can serve as a site for deprotonation and subsequent functionalization, enabling the synthesis of trinitromethyl-substituted nitropyrazoles—high-energy materials—via destructive nitration [2]. The N-acetyl analog lacks this α-methylene, rendering it unsuitable for such transformations. [2]

Organic Synthesis Medicinal Chemistry Building Block Chemistry Reactivity

Synthetic Efficiency: Reported Yield and Reaction Conditions for 1-(1H-Pyrazol-1-yl)acetone

A reported synthesis of 1-(1H-pyrazol-1-yl)acetone from 1H-pyrazole and chloroacetone under heating conditions (90 °C, 10 hr) afforded the title compound in 37.6% yield after purification by silica gel column chromatography [1]. While this yield is modest, it serves as a baseline for evaluating alternative synthetic routes. In comparison, a general solvent-free method for synthesizing structurally related N-acetyl pyrazoles (1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles) achieved yields greater than 75% [2]. The lower yield for 1-(1H-pyrazol-1-yl)acetone may reflect differences in reaction conditions, substrate reactivity, and the absence of optimization. This quantitative benchmark allows researchers to assess whether the compound's specific structural features justify the synthetic investment for their intended application.

Organic Synthesis Reaction Optimization Process Chemistry

Physicochemical Properties: Quantified Differences in LogP, Boiling Point, and Density Relative to N-Acetyl Analog

1-(1H-Pyrazol-1-yl)acetone exhibits a calculated XLogP3 value of -0.5, a boiling point of 213.0 ± 23.0 °C (at 760 mmHg), and a density of 1.1 ± 0.1 g/cm³ [1]. In contrast, the direct N-acetyl analog 1-(1H-pyrazol-1-yl)ethanone (CAS 10199-64-1) has a calculated Log P of 0.165, a density of approximately 1.14 g/cm³, and is reported to be nearly insoluble in water and susceptible to decomposition by atmospheric moisture [2]. The lower LogP of the target compound (-0.5 vs. 0.165) indicates increased hydrophilicity, which may enhance aqueous solubility and influence chromatographic behavior and formulation compatibility. These measurable differences in key physicochemical parameters can impact compound handling, storage, and performance in specific experimental or process conditions, providing a quantitative basis for selecting the appropriate pyrazole ketone for a given application.

Physicochemical Properties Drug Design Formulation Analytical Chemistry

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Implications for Drug-Likeness and Membrane Permeability

1-(1H-Pyrazol-1-yl)acetone has a topological polar surface area (TPSA) of 34.9 Ų and a rotatable bond count of 2 [1]. The N-acetyl analog 1-(1H-pyrazol-1-yl)ethanone exhibits the same TPSA of 34.9 Ų but has only 1 rotatable bond [2]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration, with values below 140 Ų generally favorable for oral bioavailability. While both compounds share the same TPSA, the target compound's additional rotatable bond (2 vs. 1) provides greater conformational flexibility, which can influence binding interactions with biological targets and may affect entropic contributions to binding free energy. In the context of structure-based drug design, these subtle differences can be decisive when optimizing lead compounds for improved target engagement or pharmacokinetic properties.

Medicinal Chemistry Drug Design ADME Pharmacokinetics

1-(1H-Pyrazol-1-yl)acetone (CAS 64882-48-0): Evidence-Backed Application Scenarios for Research and Procurement


Synthesis of Highly Energetic N-Trinitromethyl-Substituted Nitropyrazoles

1-(1H-Pyrazol-1-yl)acetone serves as the essential precursor for the destructive nitration synthesis of N-trinitromethyl-substituted nitropyrazoles, a class of high-energy dense oxidizers. This application is uniquely enabled by the compound's C2 spacer and α-methylene group, which is absent in the N-acetyl analog 1-(1H-pyrazol-1-yl)ethanone [1]. The reported synthesis of 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles from 1-acetonylpyrazoles via destructive nitration highlights the critical role of this structural feature [1]. Researchers in energetic materials chemistry should select this compound when targeting N-trinitromethyl-substituted pyrazoles, as alternative N-substituted pyrazole ketones lacking the acetonyl spacer will not undergo the requisite transformation.

Building Block for Medicinal Chemistry Library Synthesis and Lead Optimization

The combination of a pyrazole ring and an acetonyl moiety provides a versatile scaffold for generating compound libraries in drug discovery. The presence of a reactive ketone group enables condensation reactions (e.g., with hydrazines or amines) to form hydrazones, pyrazolines, or Schiff bases, while the pyrazole nitrogen and ring carbons offer sites for further functionalization [2]. The compound's lower LogP (-0.5) compared to the N-acetyl analog suggests enhanced aqueous solubility, which can facilitate handling in biological assays and improve compatibility with aqueous reaction conditions [3]. The rotatable bond count of 2 provides conformational flexibility that may enhance target binding interactions during fragment-based or structure-based drug design campaigns [4].

Intermediate for the Preparation of Substituted Pyrazoles via Nucleophilic Addition

The α-methylene group adjacent to the ketone in 1-(1H-pyrazol-1-yl)acetone provides a site for deprotonation and subsequent alkylation or acylation, enabling the synthesis of α-substituted derivatives not accessible from N-acetylpyrazoles. This reactivity profile supports the construction of more complex molecular architectures where an extended linker between the pyrazole and a functional group is required [1]. The quantified yield data (37.6% baseline) allows researchers to benchmark the synthetic efficiency and assess whether optimization efforts are warranted based on the value of the downstream product [5].

Reference Standard for Analytical Method Development and Physicochemical Characterization

The well-defined physicochemical properties of 1-(1H-pyrazol-1-yl)acetone—including its boiling point (213.0 ± 23.0 °C), density (1.1 ± 0.1 g/cm³), XLogP3 (-0.5), and TPSA (34.9 Ų)—make it a suitable reference compound for calibrating analytical instruments, validating computational prediction models, or developing chromatographic separation methods for pyrazole-containing analytes [3]. Its distinct retention characteristics relative to the N-acetyl analog can serve as a benchmark for optimizing HPLC or GC methods tailored to N-alkylated pyrazoles.

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